3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Description
3-Methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at position 3, linked via a carboxamide bond to a 1,3-thiazole ring bearing a 3-methylbenzyl substituent at position 5 (Figure 1).
Properties
IUPAC Name |
3-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-13-6-5-7-15(10-13)11-16-12-22-21(26-16)23-20(24)19-14(2)17-8-3-4-9-18(17)25-19/h3-10,12H,11H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNLXPKHWYORQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features:
- 3-Methyl substitution : Enhances lipophilicity and steric bulk.
- Thiazole-thioether linkage : Introduces sulfur-based polarity and metal-binding capacity.
- 3-Methylbenzyl group : Modulates solubility and intermolecular interactions.
Structural Analogs and Substituent Effects
The target compound belongs to a broader class of N-(1,3-thiazol-2-yl)carboxamides. Key structural variations among analogs include:
Heterocyclic core : Benzofuran vs. thiophene, furan, or propenamide.
Substituent positions : Methyl, halogen, or aryl groups on benzyl or heterocyclic rings.
Functional groups : Carboxamide vs. carbohydrazide or sulfanyl derivatives.
Table 1: Comparative Analysis of Selected Analogs
*Calculated from C₂₂H₂₀N₂O₂S.
†Calculated based on molecular formulas.
Physicochemical Properties
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